molecular formula C16H18N2O4 B5798840 1,4-bis(3-methyl-2-furoyl)piperazine

1,4-bis(3-methyl-2-furoyl)piperazine

Cat. No. B5798840
M. Wt: 302.32 g/mol
InChI Key: HTBHPALDMDLZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(3-methyl-2-furoyl)piperazine, also known as BMFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. BMFP has been synthesized and studied for its potential use as a drug delivery system, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,4-bis(3-methyl-2-furoyl)piperazine involves the formation of stable complexes with drugs or genetic material. These complexes can then be targeted to specific cells or tissues, allowing for more effective drug delivery or gene therapy. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-bis(3-methyl-2-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can inhibit the growth of cancer cells and bacteria. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In vivo studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can effectively deliver drugs to specific tissues and cells, leading to improved therapeutic outcomes.

Advantages and Limitations for Lab Experiments

The use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system has several advantages, including improved drug efficacy, reduced toxicity, and targeted drug delivery. 1,4-bis(3-methyl-2-furoyl)piperazine is also relatively easy to synthesize and can be modified to optimize drug delivery. However, the use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system also has limitations, including the potential for immunogenicity and the need for further optimization to improve drug delivery efficiency.

Future Directions

There are several potential future directions for the study of 1,4-bis(3-methyl-2-furoyl)piperazine. One area of research is the optimization of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system, including the development of new 1,4-bis(3-methyl-2-furoyl)piperazine derivatives with improved drug delivery efficiency. Another area of research is the use of 1,4-bis(3-methyl-2-furoyl)piperazine in gene therapy, including the development of 1,4-bis(3-methyl-2-furoyl)piperazine-based gene delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-bis(3-methyl-2-furoyl)piperazine, including its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine involves the reaction of 1,4-diaminopiperazine with 3-methyl-2-furoyl chloride. This reaction results in the formation of 1,4-bis(3-methyl-2-furoyl)piperazine, which can be purified through recrystallization or chromatography. The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

1,4-bis(3-methyl-2-furoyl)piperazine has been studied extensively for its potential applications in drug delivery systems. Due to its unique structure, 1,4-bis(3-methyl-2-furoyl)piperazine can form stable complexes with various drugs, allowing for targeted drug delivery to specific tissues or cells. 1,4-bis(3-methyl-2-furoyl)piperazine has been used as a carrier for anti-cancer drugs, antibiotics, and anti-inflammatory agents. 1,4-bis(3-methyl-2-furoyl)piperazine has also been studied for its potential use in gene therapy, as it can effectively deliver genetic material to cells.

properties

IUPAC Name

[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-3-9-21-13(11)15(19)17-5-7-18(8-6-17)16(20)14-12(2)4-10-22-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBHPALDMDLZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[4-(3-Methyl-furan-2-carbonyl)-piperazin-1-yl]-(3-methyl-furan-2-yl)-methanone

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